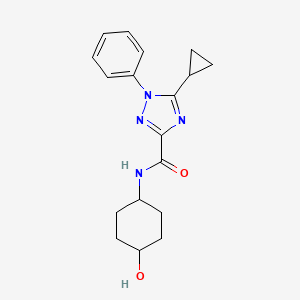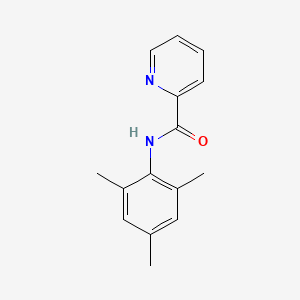![molecular formula C18H27N3O B6639799 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol, also known as PBC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PBC is a derivative of benzimidazole and cyclohexanol, and its chemical structure has been designed to target specific receptors in the body.
Mécanisme D'action
The mechanism of action of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol is not fully understood, but it is believed to work by targeting specific receptors in the body such as the sigma-1 receptor and the serotonin transporter. This compound has been shown to bind to these receptors and modulate their activity, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In depression research, this compound has been shown to modulate neurotransmitter levels in the brain, leading to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol in lab experiments is its specificity for certain receptors in the body, which allows for targeted research. Another advantage is its synthetic nature, which allows for easy production and modification of the compound. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Orientations Futures
There are many future directions for research on 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol, including further studies on its mechanism of action, optimization of its synthetic process, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to better understand its efficacy and safety in humans. Overall, this compound has shown great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol involves a multi-step process that begins with the reaction of 2-chlorobenzimidazole with 1-propylamine to form 1-propyl-2-chlorobenzimidazole. This intermediate product is then reacted with cyclohexanone in the presence of sodium hydride to yield this compound. The purity of the final product is ensured through recrystallization and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and depression. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In depression research, this compound has been shown to have antidepressant effects by modulating neurotransmitter levels in the brain.
Propriétés
IUPAC Name |
1-[[(1-propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-12-21-16-9-5-4-8-15(16)20-17(21)13-19-14-18(22)10-6-3-7-11-18/h4-5,8-9,19,22H,2-3,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKKBMDZPDHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNCC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)

![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)

